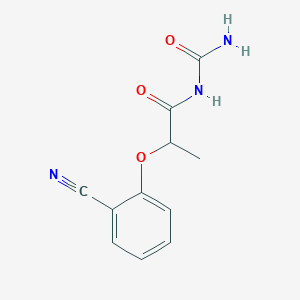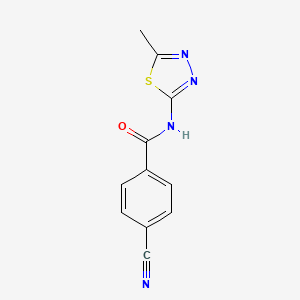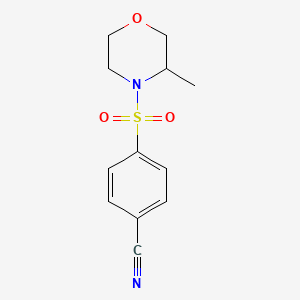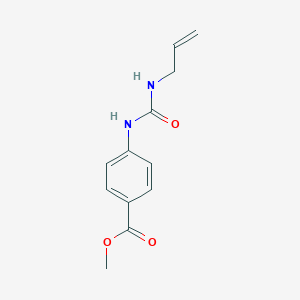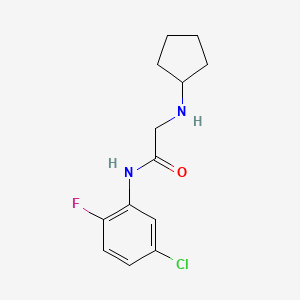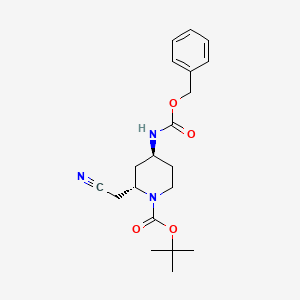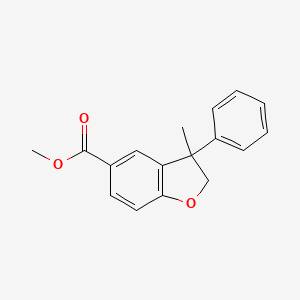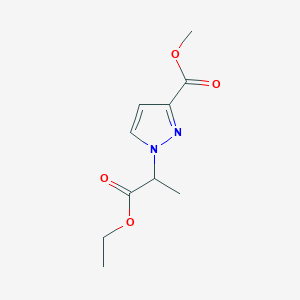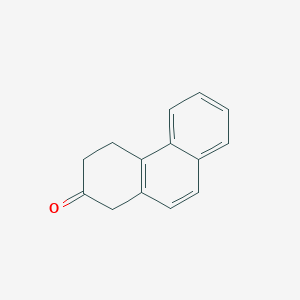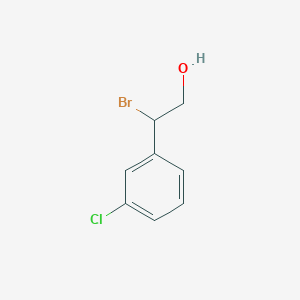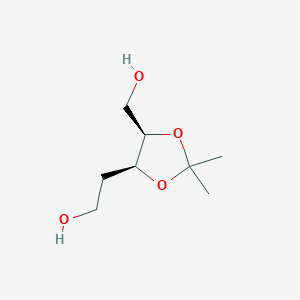![molecular formula C10H11BO4 B14903482 (S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is a boronic acid derivative with a unique structure that includes a benzo[e][1,2]oxaborinine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid typically involves the following steps:
Formation of the Benzo[e][1,2]oxaborinine Ring: This can be achieved through a cyclization reaction involving a suitable boronic acid precursor and an appropriate diol.
Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
科学研究应用
(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of (S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme activity and inhibition. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the complex ring structure.
Benzoxaborole: Another boronic acid derivative with a different ring structure, used in medicinal chemistry for its antifungal and antibacterial properties.
Uniqueness
(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable yet reversible covalent bonds with nucleophiles makes it particularly valuable in various research applications.
属性
分子式 |
C10H11BO4 |
|---|---|
分子量 |
206.00 g/mol |
IUPAC 名称 |
(3S)-2-hydroxy-3-methyl-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid |
InChI |
InChI=1S/C10H11BO4/c1-6-5-7-3-2-4-8(10(12)13)9(7)15-11(6)14/h2-4,6,14H,5H2,1H3,(H,12,13)/t6-/m0/s1 |
InChI 键 |
JIQXDTWOVRTYGZ-LURJTMIESA-N |
手性 SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)C)O |
规范 SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



